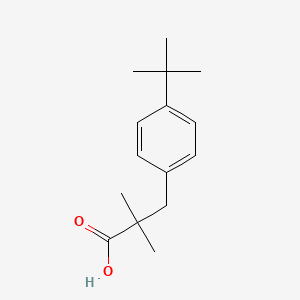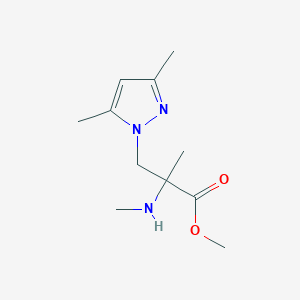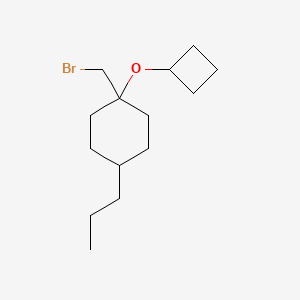
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutoxy ring, which is further connected to a propyl-substituted cyclohexane ring
Métodos De Preparación
The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane typically involves multiple steps, starting with the preparation of the cyclobutoxy and cyclohexane rings. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce functional groups such as carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of corresponding hydrocarbons.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane finds applications in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The pathways involved may include the activation of specific enzymes or receptors, depending on the context of its application .
Comparación Con Compuestos Similares
Similar compounds to 1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane include:
Benzyl Bromide: Known for its use in organic synthesis and as an alkylating agent.
Bromomethyl Acetate: Used in the preparation of optically active compounds and as a reagent in organic reactions.
1-(Bromomethyl)naphthalene: Employed as an intermediate in pharmaceutical synthesis.
Propiedades
Fórmula molecular |
C14H25BrO |
|---|---|
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-cyclobutyloxy-4-propylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-2-4-12-7-9-14(11-15,10-8-12)16-13-5-3-6-13/h12-13H,2-11H2,1H3 |
Clave InChI |
RWYLTNQOHNOEIH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)(CBr)OC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


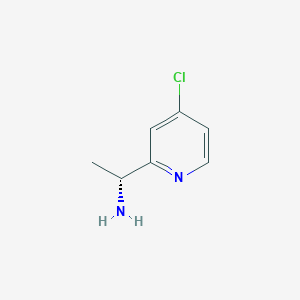
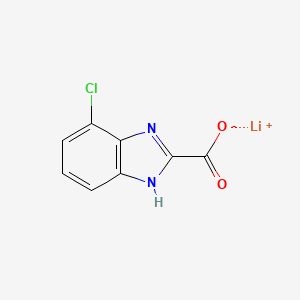
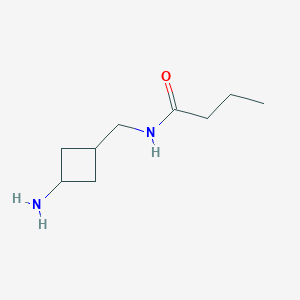
![8-Amino-2-azaspiro[4.5]decan-1-one](/img/structure/B15312021.png)
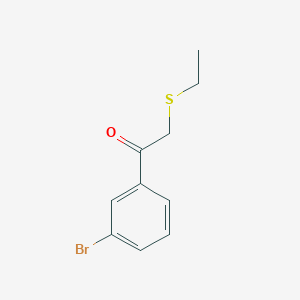
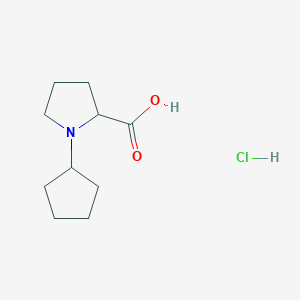
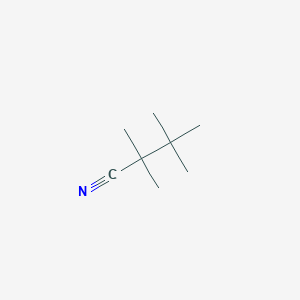
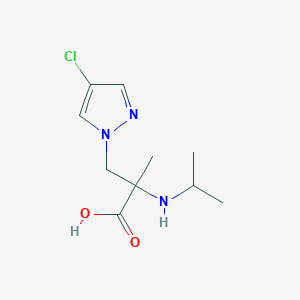
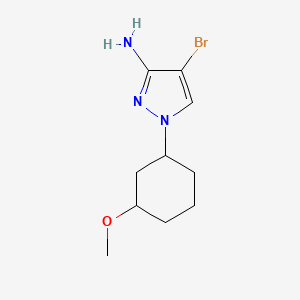
![2-{12-Phenyl-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-aminedihydrochloride](/img/structure/B15312075.png)
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
